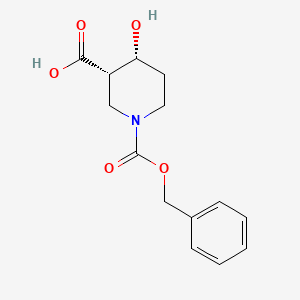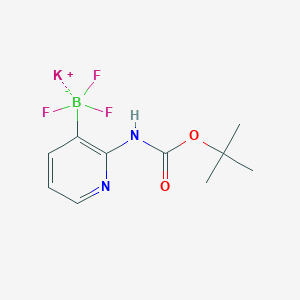
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate is a chemical compound that belongs to the class of boron-containing compounds It is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate typically involves the reaction of a pyridine derivative with a boron reagent. One common method includes the use of potassium trifluoroborate salts in the presence of a tert-butoxycarbonyl-protected amino group. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive boron-containing intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoroborate group.
Coupling Reactions: It is frequently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, while substitution reactions may yield various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective reactions with amino groups.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate involves its reactivity with various nucleophiles and electrophiles. The trifluoroborate group can act as a nucleophile in substitution reactions, while the tert-butoxycarbonyl-protected amino group can undergo deprotection to reveal a reactive amine. These reactive sites enable the compound to participate in a wide range of chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate
- Potassium (2-((tert-butoxycarbonyl)amino)phenyl)trifluoroborate
Uniqueness
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications where the reactivity of the pyridine ring is advantageous .
Propiedades
Fórmula molecular |
C10H13BF3KN2O2 |
|---|---|
Peso molecular |
300.13 g/mol |
Nombre IUPAC |
potassium;trifluoro-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boranuide |
InChI |
InChI=1S/C10H13BF3N2O2.K/c1-10(2,3)18-9(17)16-8-7(11(12,13)14)5-4-6-15-8;/h4-6H,1-3H3,(H,15,16,17);/q-1;+1 |
Clave InChI |
TWKGBTUFEABGKZ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
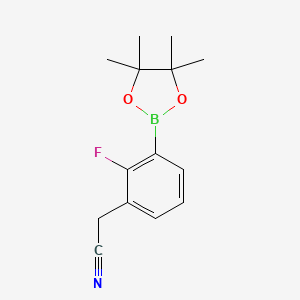

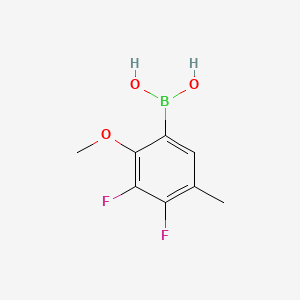
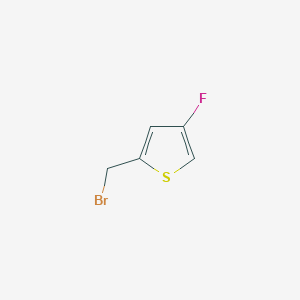
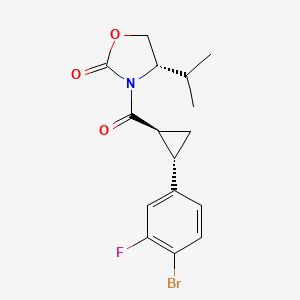
![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)

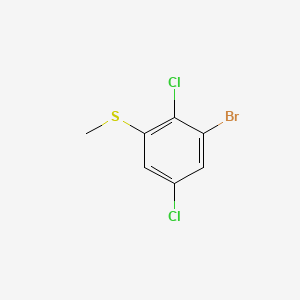
![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
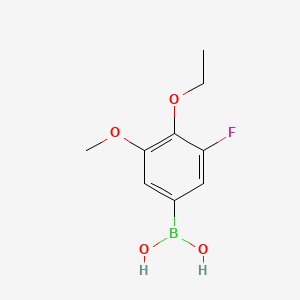
![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)
